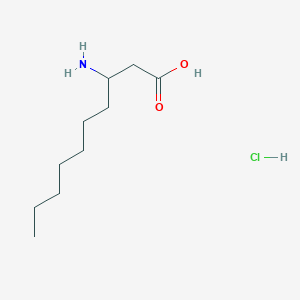
3-Aminodecanoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
科学的研究の応用
3-Aminodecanoic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is utilized in studies involving enzyme inhibition, particularly fibrinolytic enzymes.
Medicine: Research into its potential therapeutic applications, such as in the treatment of bleeding disorders, is ongoing.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Safety and Hazards
The safety information for 3-Aminodecanoic acid hydrochloride includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
作用機序
Mode of Action
It’s possible that this compound could interact with its targets in a way that alters their function, leading to changes in cellular processes .
Pharmacokinetics
These properties would have a significant impact on the bioavailability of the compound, influencing how much of the compound reaches its targets and how long it stays in the body .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Aminodecanoic acid hydrochloride. Factors such as temperature, pH, and the presence of other compounds could affect how this compound interacts with its targets and how stable it is in various environments .
生化学分析
Biochemical Properties
As an amino acid derivative, it may participate in protein synthesis and other biochemical reactions . Amino acids are known to interact with various enzymes, proteins, and other biomolecules, playing crucial roles in cellular functions .
Cellular Effects
Acidosis, for example, can induce reprogramming of cellular metabolism to mitigate oxidative stress .
Molecular Mechanism
As an amide functional group, it may participate in various biochemical reactions . For instance, it could potentially form oximes or hydrazones when reacting with aldehydes or ketones .
Temporal Effects in Laboratory Settings
There is currently no specific information available on the temporal effects of 3-Aminodecanoic acid hydrochloride in laboratory settings. The stability, degradation, and long-term effects of similar compounds are often studied in in vitro or in vivo experiments .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been specifically studied. Dosage effects are a common area of investigation in pharmacological studies .
Transport and Distribution
Many compounds are transported and distributed within cells via specific transporters or binding proteins .
Subcellular Localization
The localization of mRNA and other molecules within the cell can have significant effects on their activity or function .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminodecanoic acid hydrochloride can be achieved through several methods. One of the oldest methods involves the α-bromination of a carboxylic acid by treatment with bromine (Br2) and phosphorus tribromide (PBr3), followed by substitution with ammonia to yield the α-amino acid . Another method is the amidomalonate synthesis, which involves the conversion of diethyl acetamidomalonate into an enolate ion by treatment with a base, followed by alkylation with a primary alkyl halide . Hydrolysis and decarboxylation then yield the α-amino acid .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is usually stored in an inert atmosphere at room temperature to maintain its stability .
化学反応の分析
Types of Reactions
3-Aminodecanoic acid hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions often involve reagents like acid chlorides or acid anhydrides to form amides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines. Substitution reactions typically result in the formation of amides .
類似化合物との比較
Similar Compounds
6-Aminocaproic acid: Similar in structure but with a shorter carbon chain.
ε-Aminocaproic acid: Another name for 6-Aminocaproic acid, commonly used in medical applications.
Aminocaproic acid: Used as an antifibrinolytic agent in medicine.
Uniqueness
3-Aminodecanoic acid hydrochloride is unique due to its longer carbon chain, which may confer different physical and chemical properties compared to its shorter-chain analogs.
特性
IUPAC Name |
3-aminodecanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2.ClH/c1-2-3-4-5-6-7-9(11)8-10(12)13;/h9H,2-8,11H2,1H3,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPENOVXQJQMNTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(CC(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
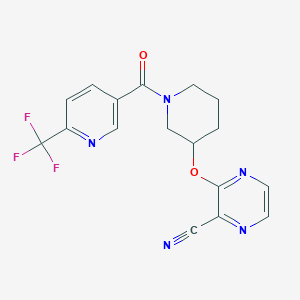
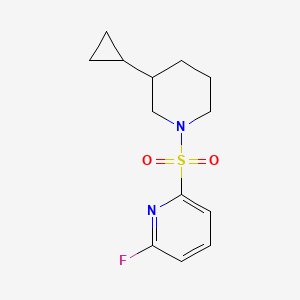
![(E)-3-(furan-3-yl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acrylamide](/img/structure/B2484637.png)

![1-[2-(3,4-dimethoxyphenyl)ethyl]-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2484639.png)
![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide](/img/structure/B2484640.png)
![N-(1-{[(1-cyanocyclopentyl)carbamoyl]methyl}piperidin-4-yl)-3-phenylpropanamide](/img/structure/B2484642.png)

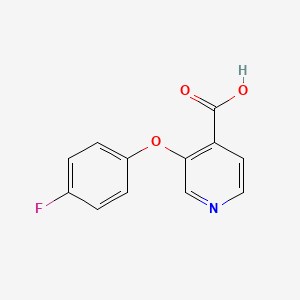

![1-benzyl-N-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2484649.png)
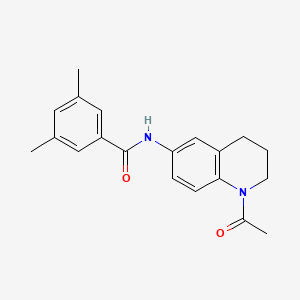
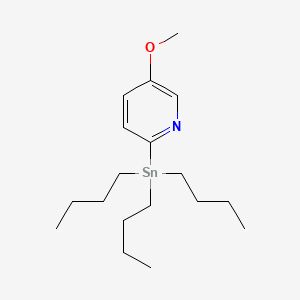
![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2484657.png)
